molecular formula C11H12O4 B2811643 2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid CAS No. 877858-46-3

2-(4-(Methoxycarbonyl)-2-methylphenyl)acetic acid

Cat. No. B2811643
Key on ui cas rn: 877858-46-3
M. Wt: 208.213
InChI Key: VCRYFPSMXFXRIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202858B2

Procedure details

Trifluoroacetic acid (15 ml) was added to a solution of 4-tert-butoxycarbonylmethyl-3-methyl-benzoic acid methyl ester from Example E32.1 (2.84 g, 10.7 mmol) in dichloromethane (15 ml). The mixture was stirred for 90 min at room temperature, concentrated in vacuo and azeotroped with toluene. The residue was recrystallised from EtOAc and hexane to yield the title compound (1.81 g, 81%).
Quantity
15 mL
Type
reactant
Reaction Step One
Name
4-tert-butoxycarbonylmethyl-3-methyl-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[CH3:8][O:9][C:10](=[O:26])[C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([O:20]C(C)(C)C)=[O:19])=[C:13]([CH3:25])[CH:12]=1>ClCCl>[CH3:8][O:9][C:10](=[O:26])[C:11]1[CH:16]=[CH:15][C:14]([CH2:17][C:18]([OH:20])=[O:19])=[C:13]([CH3:25])[CH:12]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
4-tert-butoxycarbonylmethyl-3-methyl-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)CC(=O)OC(C)(C)C)C)=O
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 90 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from EtOAc and hexane

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)CC(=O)O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.81 g
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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